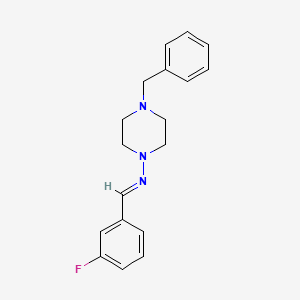![molecular formula C16H24ClN3O3S B5545698 N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide derivatives are an important class of compounds in organic chemistry and pharmaceutical sciences due to their diverse chemical properties and biological activities. They often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The structural features of methanesulfonamides, such as the sulfonamide group attached to an aromatic ring, contribute to their reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves nucleophilic substitution reactions or palladium-catalyzed coupling processes. For example, Sakamoto et al. (1988) reported a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the versatility of methanesulfonamides in synthetic chemistry (Sakamoto et al., 1988).
Molecular Structure Analysis
Methanesulfonamide derivatives exhibit varied molecular conformations, which can influence their chemical reactivity and biological activity. The studies by Gowda et al. (2007) on different dichlorophenylmethanesulfonamides provide insights into the conformational preferences and hydrogen bonding patterns of these molecules, which are crucial for understanding their molecular structure (Gowda et al., 2007).
Chemical Reactions and Properties
Methanesulfonamides participate in various chemical reactions, including acylations and ring-opening reactions. Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents, demonstrating the chemical versatility of methanesulfonamide derivatives (Kondo et al., 2000).
科学的研究の応用
Structural Analysis and Conformation
Research on similar sulfonamide compounds highlights the significance of molecular conformation and its implications for biological activity. The structural characteristics, such as the orientation of the N—H bond and the packing of molecules through hydrogen bonding, play a crucial role in the interaction with biological receptors. These structural insights are essential for understanding how modifications in the sulfonamide group can affect the molecule's biological activity and potential applications in drug design and development (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).
Chemoselectivity in Synthesis
The development of chemoselective N-acylation reagents based on sulfonamide structures, as explored in systematic research, underscores the molecule's utility in synthetic chemistry. These findings facilitate the selective introduction of acyl groups, a pivotal step in the synthesis of complex molecules, including potential therapeutic agents (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Supramolecular Assembly
Understanding the supramolecular assembly of sulfonamide derivatives, including the nature of intermolecular interactions and the impact of substitution on these interactions, is crucial for designing materials with desired physical and chemical properties. These insights can inform the development of novel materials with applications in various scientific and industrial fields (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Novel Synthetic Approaches
Research on novel synthetic approaches to sulfonamide derivatives highlights the molecule's versatility in organic synthesis. These approaches can lead to the discovery of new compounds with potential applications in drug development, agriculture, and materials science. Innovations in synthetic methods contribute to the expansion of chemical space, enabling the exploration of new pharmacological activities (Aizina, Levkovskaya, & Rozentsveig, 2012).
特性
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3S/c1-18-10-12-19(13-11-18)16(21)4-3-9-20(24(2,22)23)15-7-5-14(17)6-8-15/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSDNZMKQQYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN(C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)
![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)